molecular formula C6H14 B166359 Hexane-d14 CAS No. 21666-38-6

Hexane-d14

Cat. No.: B166359
CAS No.: 21666-38-6
M. Wt: 100.26 g/mol
InChI Key: VLKZOEOYAKHREP-ZLKPZJALSA-N
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Mechanism of Action

Target of Action

Hexane-d14, also known as Tetradecadeuterohexane , is primarily used as a deuterated NMR (Nuclear Magnetic Resonance) solvent . Its primary target is the molecules under study in NMR-based research and analyses .

Mode of Action

As an NMR solvent, this compound interacts with the molecules under study by providing a medium that allows for the effective transmission of magnetic resonance. This enables researchers to study the structure and properties of these molecules .

Result of Action

The use of this compound as an NMR solvent results in more accurate and detailed NMR spectra of the molecules under study. This allows for a better understanding of the molecule’s structure and properties .

Action Environment

The efficacy and stability of this compound as an NMR solvent can be influenced by environmental factors such as temperature and magnetic field strength. Proper storage and handling conditions, such as maintaining it in a cool, well-ventilated area, are also important for preserving its effectiveness .

Preparation Methods

Hexane-d14 is synthesized through the catalytic exchange of hydrogen atoms in hexane with deuterium atoms. This process typically involves the use of a deuterium gas atmosphere and a suitable catalyst, such as platinum or palladium, under high temperature and pressure conditions . Industrial production methods follow similar principles but are scaled up to produce larger quantities of the compound.

Chemical Reactions Analysis

Hexane-d14 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form deuterated alcohols, aldehydes, and carboxylic acids. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions of this compound typically involve the use of hydrogen gas and a metal catalyst, such as palladium on carbon, to produce deuterated alkanes.

    Substitution: this compound can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.

Scientific Research Applications

Hexane-d14 is widely used in scientific research, particularly in the following areas:

    Chemistry: As a solvent in NMR spectroscopy, this compound helps in the analysis of complex organic molecules by providing a clear background signal.

    Biology: In biological research, this compound is used to study the interactions of deuterated compounds with biological systems, aiding in the understanding of metabolic pathways and enzyme mechanisms.

    Medicine: this compound is employed in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

    Industry: In the industrial sector, this compound is used in the synthesis of deuterated materials and as a solvent in various chemical processes.

Comparison with Similar Compounds

Hexane-d14 is unique due to its complete deuteration, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds share the common feature of being deuterated solvents used in NMR spectroscopy, but this compound is unique due to its specific structure and properties.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecadeuteriohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKZOEOYAKHREP-ZLKPZJALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176050
Record name Hexane-d14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21666-38-6
Record name Hexane-d14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021666386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane-d14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexan-d14
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical applications of hexane-d14 in research?

A1: this compound is primarily utilized in scientific research as a solvent and a tracer molecule due to its distinct properties from standard hexane. Its applications span across various fields:

  • Spectroscopy: this compound serves as a non-interfering solvent in nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to study the behavior and properties of other molecules without interference from the solvent signals [, , ]. For instance, it's been used to analyze the conformational behavior of n-alkanes in different chemical environments [].
  • Neutron Scattering: In neutron scattering studies, this compound helps investigate the structure and dynamics of materials, such as the aggregate structures of surfactants [] and the nanoscale structure of polyethylene during vapor sorption []. Its different neutron scattering length density compared to hydrogenated hexane allows researchers to highlight specific structures and interactions.
  • Isotope Effect Studies: Researchers employ this compound to study isotope effects on chemical reactions and molecular dynamics [, , ]. This is because replacing hydrogen with deuterium alters reaction rates and pathways, offering insights into reaction mechanisms and molecular behavior. For instance, it was used to investigate the isotope effect on the photoinduced isomerization of alkyl radicals [] and turbulent burning velocities [].
  • Environmental Studies: this compound is utilized as a tracer in environmental studies to investigate the fate and transport of pollutants in the environment [].

Q2: How does the use of this compound in NMR differ from standard hexane?

A2: Standard hexane contains hydrogen atoms (1H), which produce strong signals in 1H NMR spectroscopy. This often obscures signals from the molecules being studied. This compound, with its deuterium atoms (2H), is 'silent' in 1H NMR, providing a clear background for observing the target molecules without signal overlap [, , ].

Q3: The research mentions "aggregate structures." How does this compound contribute to understanding them?

A3: this compound is used as a solvent in small-angle neutron scattering (SANS) studies to explore the formation and behavior of aggregates, such as micelles formed by surfactants []. The scattering contrast between this compound and the molecules under investigation provides information about aggregate size, shape, and interactions.

Q4: Can you elaborate on the "isotope effect" observed in studies using this compound?

A4: The isotope effect refers to the differences in the chemical and physical properties of molecules when one or more atoms are replaced with their isotopes. In the context of this compound, substituting hydrogen with deuterium can lead to changes in reaction rates and pathways. This is attributed to the mass difference between the isotopes, affecting bond vibrational frequencies and, consequently, reaction kinetics [, ]. For instance, a study observed a significant suppression of photoinduced isomerization of hexyl radicals when deuterated hexane was used [].

Q5: How does this compound contribute to understanding molecular dynamics within confined spaces?

A5: this compound's dynamic behavior within confined spaces like zeolites [] or other porous materials can be studied using techniques like 2H NMR. By analyzing the spectral changes with temperature, researchers can deduce information about the molecule's mobility, preferred adsorption sites, and the energy barriers associated with its movement within the confined environment [].

Q6: Are there any environmental concerns regarding this compound?

A6: While this compound is not directly mentioned as a pollutant in the provided research, its use as a tracer in environmental studies [] indicates a potential concern for its release and fate in the environment. It's crucial to handle and dispose of deuterated compounds responsibly, considering potential long-term effects and employing strategies to minimize environmental impact.

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